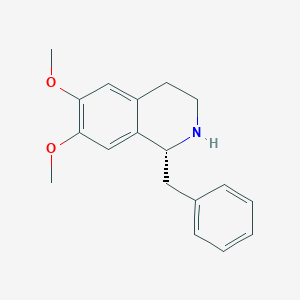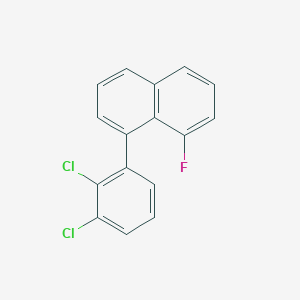
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by the introduction of the fluorine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The presence of halogen atoms influences its reactivity and interaction with biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-8-fluoronaphthalene can be compared with other halogenated naphthalene derivatives such as:
- 1-(2,3-Dichlorophenyl)naphthalene
- 1-(2,3-Difluorophenyl)naphthalene
- 1-(2,3-Dichlorophenyl)-8-chloronaphthalene These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-8-3-7-12(16(13)18)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H |
InChI Key |
IFNYMHWXPNEYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





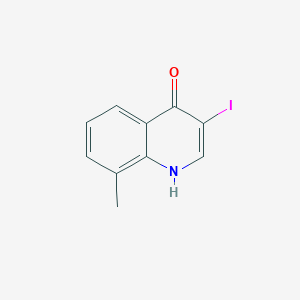
![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
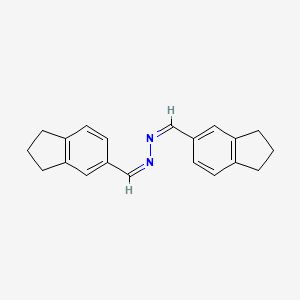
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
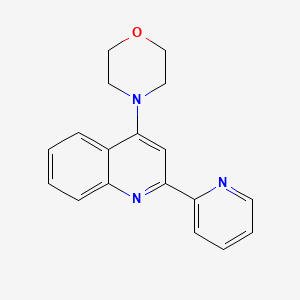



![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

